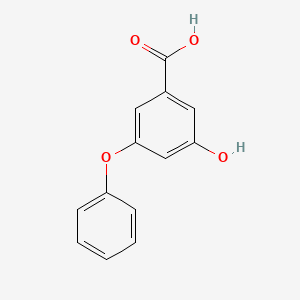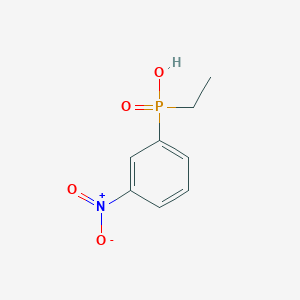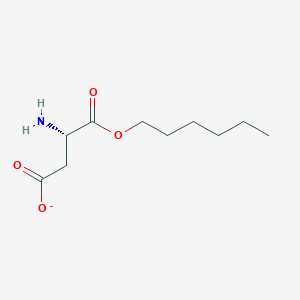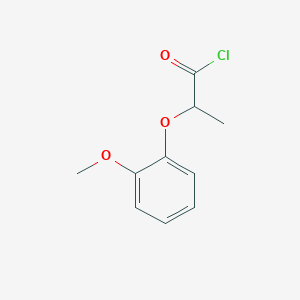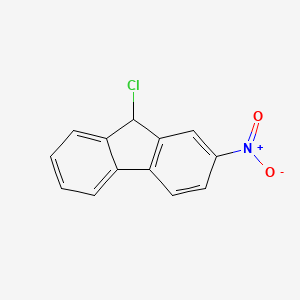
9-Chloro-2-nitro-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2-nitro-9H-fluorene is a chemical compound with the molecular formula C13H8ClNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a nitro group attached to the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-nitro-9H-fluorene typically involves the nitration of 9-chlorofluorene. The process begins with the chlorination of fluorene to produce 9-chlorofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
化学反应分析
Types of Reactions
9-Chloro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 9-chloro-2-amino-9H-fluorene.
Substitution: Products vary depending on the nucleophile used, such as 9-amino-2-nitro-9H-fluorene or 9-thio-2-nitro-9H-fluorene.
Oxidation: Oxidized derivatives include 9-chloro-2-nitrofluorenone.
科学研究应用
9-Chloro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Chloro-2-nitro-9H-fluorene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, it may inhibit certain enzymes or interfere with DNA replication, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Nitrofluorene: Similar in structure but lacks the chlorine atom.
9-Chlorofluorene: Similar but lacks the nitro group.
2,7-Dichloro-9H-fluorene: Contains two chlorine atoms but no nitro group.
Uniqueness
9-Chloro-2-nitro-9H-fluorene is unique due to the presence of both a chlorine atom and a nitro group on the fluorene core. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
63027-86-1 |
|---|---|
分子式 |
C13H8ClNO2 |
分子量 |
245.66 g/mol |
IUPAC 名称 |
9-chloro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8ClNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H |
InChI 键 |
IXRBEEVKXDXEDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


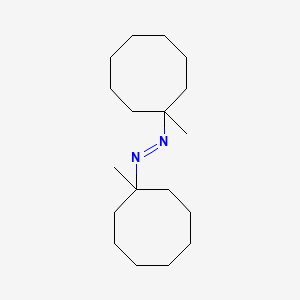

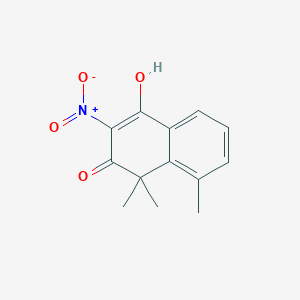

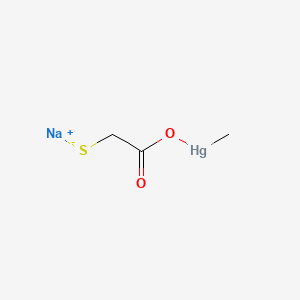
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
